molecular formula C27H27NO5S B2723873 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-42-3

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2723873
CAS No.: 866340-42-3
M. Wt: 477.58
InChI Key: INAPEELPMINYTJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinoline core substituted with a sulfonyl group at position 3, an ethoxy group at position 6, and a 4-methylbenzyl moiety at position 1. The ethoxybenzenesulfonyl group introduces strong electron-withdrawing properties, while the 4-methylbenzyl substituent enhances lipophilicity and steric bulk. Such structural features are common in pharmaceutical candidates targeting enzymes or receptors where electronic and steric interactions are critical .

Properties

IUPAC Name

6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-4-32-21-10-13-23(14-11-21)34(30,31)26-18-28(17-20-8-6-19(3)7-9-20)25-15-12-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAPEELPMINYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate anthranilic acid derivative with an aldehyde, followed by cyclization and sulfonylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

Fluorine substitution (e.g., in ) improves metabolic stability and membrane permeability compared to ethoxy or chloro groups.

Steric and Solubility Considerations :

  • The 4-methylbenzyl group offers moderate steric bulk compared to 4-chlorobenzyl (), which may reduce unintended interactions with hydrophobic pockets.
  • Morpholinyl () and methoxybenzyl () substituents enhance aqueous solubility, whereas isopropyl sulfonyl () increases hydrophobicity.

Computational tools such as SHELXL and ORTEP-3 are critical for analyzing such structural properties .

Biological Activity

6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the dihydroquinoline class, which is recognized for its diverse biological activities. This compound's unique structural features, including an ethoxy group and a sulfonyl moiety, suggest potential pharmacological properties that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C23H29N2O5S, with a molecular weight of 433.56 g/mol. The compound features several functional groups that contribute to its biological activity:

Property Value
Molecular Weight433.56 g/mol
Molecular FormulaC23H29N2O5S
LogP4.0763
Polar Surface Area52.437 Ų
Hydrogen Bond Acceptors7

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial : Some dihydroquinoline derivatives have shown effectiveness against various bacterial strains.
  • Anticancer : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Certain derivatives are known to inhibit inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting enzymes involved in inflammatory processes.
  • Cell Cycle Regulation : Similar compounds have been noted for their ability to induce apoptosis in cancer cells.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Anticancer Activity : A study conducted on a series of quinoline derivatives, including those with sulfonamide groups, revealed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 5 to 20 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Effects : Research indicated that certain dihydroquinoline derivatives effectively reduced pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

Compound Name Structural Features Biological Activity
6-MethylquinolineMethyl group at position 6Antimicrobial
2-(Benzenesulfonyl)quinolineSulfonamide group attachedAnticancer
3-(Pyridin-2-sulfonyl)quinolinePyridine ring substitutionAnti-inflammatory

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